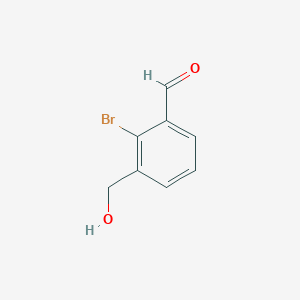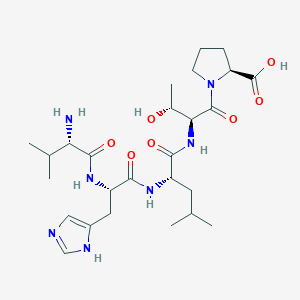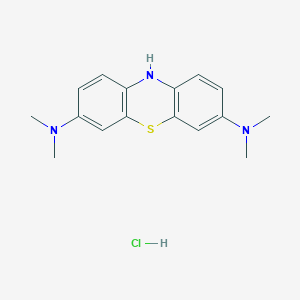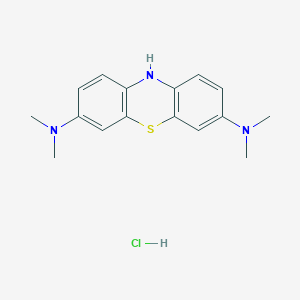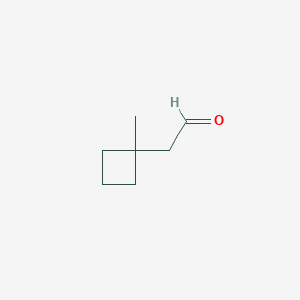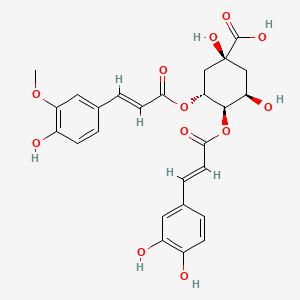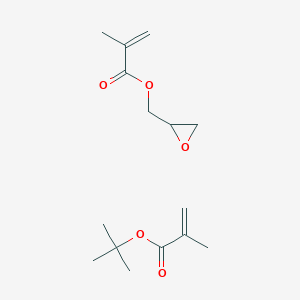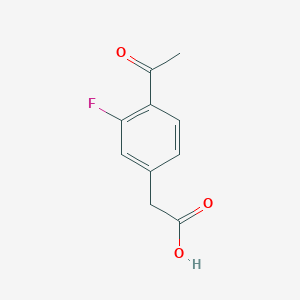
1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, cyanomethyl, and difluoromethyl groups are introduced through various substitution reactions. For example, tert-butyl groups can be introduced using tert-butyl halides in the presence of a base.
Final Assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using catalysts and solvents that facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-butyl-1-methylcyclohexane: Similar in having a tert-butyl group but differs in the ring structure and other substituents.
tert-Butyl ethyl malonate: Shares the tert-butyl and ethyl groups but has a different core structure.
Uniqueness
1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate is unique due to its combination of functional groups and the presence of the difluoropiperidine ring, which imparts specific chemical and physical properties not found in similar compounds.
Eigenschaften
Molekularformel |
C15H22F2N2O4 |
|---|---|
Molekulargewicht |
332.34 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H22F2N2O4/c1-5-22-11(20)14(6-8-18)10-19(9-7-15(14,16)17)12(21)23-13(2,3)4/h5-7,9-10H2,1-4H3 |
InChI-Schlüssel |
VAENFZJIMIXIPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CN(CCC1(F)F)C(=O)OC(C)(C)C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
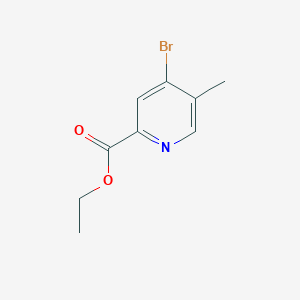
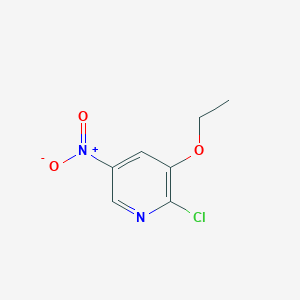
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)
